CCR5 antagonist 3

Antiviral Activity HIV-1 Entry Inhibition Broad-Spectrum Activity

CCR5 antagonist 3, also known as Compound 26 (CAS 1800570-92-6), is a novel small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). It belongs to a series of tropane derivatives designed via a structure-based approach, targeting the CCR5 co-receptor that facilitates HIV-1 entry into host cells.

Molecular Formula C30H41F2N5O2S
Molecular Weight 573.7 g/mol
Cat. No. B12405894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR5 antagonist 3
Molecular FormulaC30H41F2N5O2S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C
InChIInChI=1S/C30H41F2N5O2S/c1-19-33-27-17-35(20(2)38)12-8-28(27)37(19)25-15-23-3-4-24(16-25)36(23)13-7-26(22-9-14-40-18-22)34-29(39)21-5-10-30(31,32)11-6-21/h9,14,18,21,23-26H,3-8,10-13,15-17H2,1-2H3,(H,34,39)/t23-,24+,25?,26-/m0/s1
InChIKeyCHNHYOHQPDHUOP-HLMSNRGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCR5 Antagonist 3: Compound 26, a Tropane-Derived Small-Molecule Inhibitor with Defined In Vitro and Pharmacokinetic Profile


CCR5 antagonist 3, also known as Compound 26 (CAS 1800570-92-6), is a novel small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. It belongs to a series of tropane derivatives designed via a structure-based approach, targeting the CCR5 co-receptor that facilitates HIV-1 entry into host cells [1]. This compound is characterized by a defined binding affinity (IC50) of 15.90 nM for the CCR5 receptor and has demonstrated broad-spectrum anti-HIV-1 activity in vitro [1].

Why CCR5 Antagonist 3 Cannot Be Substituted with Another In-Class Compound Without Compromising Experimental Outcomes


CCR5 antagonists exhibit significant heterogeneity in their binding modes, pharmacokinetic profiles, and resistance liabilities, despite sharing a common molecular target [1]. Clinical candidates like maraviroc, vicriviroc, aplaviroc, TAK-779, and TAK-220 each display unique interaction profiles with amino acids lining the CCR5 binding pocket [1]. This translates into variable efficacy against different HIV-1 strains, distinct oral bioavailability metrics, and differing CYP450 inhibition profiles [2]. A direct, unvalidated substitution of one CCR5 antagonist for another introduces uncontrolled variables in experimental design, potentially confounding data interpretation in antiviral assays, combination therapy studies, or in vivo pharmacokinetic evaluations [2].

CCR5 Antagonist 3: Quantitative Evidence for Selection Over Maraviroc and Other Analogs


CCR5 Antagonist 3 Demonstrates Potent and Comparable Antiviral Activity to Maraviroc Against a Broad Panel of HIV-1 Strains

In a head-to-head comparison, CCR5 antagonist 3 (Compound 26) exhibited antiviral activity comparable to the FDA-approved drug maraviroc, and demonstrated superior potency against a range of HIV-1 strains [1]. For instance, its EC50 against HIV-1 in TZM-bl cells was 0.010 ± 0.004 μM .

Antiviral Activity HIV-1 Entry Inhibition Broad-Spectrum Activity

CCR5 Antagonist 3 Exhibits Significantly Improved Oral Bioavailability Compared to Maraviroc in Preclinical Models

In a direct preclinical comparison, CCR5 antagonist 3 (Compound 26) demonstrated superior pharmacokinetic properties compared to maraviroc. The compound achieved higher maximum plasma concentration (Cmax) and a greater total drug exposure (AUC0-infinity) following oral administration in SD rats [1].

Oral Bioavailability Pharmacokinetics In Vivo Drug Properties

CCR5 Antagonist 3 Demonstrates a Favorable Drug-Drug Interaction Profile with No Significant CYP450 Inhibition

Evaluation of CYP450 inhibition revealed that CCR5 antagonist 3 (Compound 26) shows no significant inhibitory activity against major cytochrome P450 enzymes [1]. This contrasts with other compounds in the class, where CYP450 liabilities can be a concern for combination therapy research.

Drug-Drug Interactions CYP450 Inhibition Metabolic Stability

CCR5 Antagonist 3 Utilizes a Novel Binding Mode Distinct from Maraviroc, Suggesting a Unique Resistance Profile

Structural and mutational analysis indicates that CCR5 antagonist 3 (Compound 26) engages the CCR5 receptor with a binding mode that is distinct from that of maraviroc [1]. This difference is significant, as it suggests the compound may retain activity against certain maraviroc-resistant HIV-1 variants, a key differentiator for research into overcoming drug resistance.

Binding Mode Allosteric Modulation Resistance Profile

CCR5 Antagonist 3 Displays Broad-Spectrum Activity Against Drug-Resistant HIV-1 Strains

CCR5 antagonist 3 (Compound 26) has demonstrated potent antiviral activity against a clinically relevant drug-resistant HIV-1 strain. Specifically, it showed an EC50 of 2.71 ± 0.34 nM against the CCR5-tropic integrase inhibitor-resistant strain HIV-1YU-2(G140S/Q148H) .

Drug Resistance HIV-1 Mutants Integrase Inhibitor Resistance

Optimal Application Scenarios for CCR5 Antagonist 3 Based on Verified Differentiation Evidence


In Vivo Efficacy Studies Requiring Oral Dosing with Superior Pharmacokinetics

CCR5 antagonist 3 is optimally suited for in vivo preclinical studies where oral administration is required. Its demonstrated improvement in Cmax and AUC0-infinity over maraviroc in rat models [1] makes it a superior candidate for achieving and maintaining therapeutic plasma concentrations. This is particularly advantageous for long-term dosing studies or models of HIV-1 infection where consistent drug exposure is critical.

Combination Antiviral Therapy Research with Minimal CYP450-Mediated Interactions

Researchers designing studies involving combination antiretroviral therapy (cART) should prioritize CCR5 antagonist 3. Its lack of significant CYP450 enzyme inhibition [1] reduces the risk of confounding metabolic drug-drug interactions, allowing for a clearer interpretation of additive or synergistic antiviral effects when combined with other agents like integrase or protease inhibitors.

Investigating CCR5 Antagonist Resistance and Overcoming Maraviroc-Resistant Viral Strains

This compound is a critical tool for research focused on HIV-1 drug resistance. Its novel binding mode, which is structurally distinct from that of maraviroc [1], provides a scientific basis for studying its activity against maraviroc-resistant viral isolates. This application is essential for characterizing resistance pathways and developing next-generation entry inhibitors.

Broad-Spectrum Antiviral Assays and Evaluation Against Drug-Resistant HIV-1 Mutants

CCR5 antagonist 3 is an excellent selection for in vitro studies requiring broad-spectrum anti-HIV-1 activity. Its potent inhibition against a panel of HIV-1 strains [1] and its specific efficacy against an integrase inhibitor-resistant mutant (EC50 = 2.71 nM) make it a valuable positive control or test compound in phenotypic resistance assays and entry inhibition screening campaigns.

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